molecular formula C17H22F2N6O2 B10934688 N-cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

N-cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10934688
M. Wt: 380.4 g/mol
InChI Key: XBXUYTZLDQMVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethyl group, a cyclopentyl ring, and a pyrazole moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent coupling reactions. The final step involves coupling the pyrazole derivative with a cyclopentylamine derivative under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow microreactor systems for key steps, such as nitration or difluoromethylation, to improve reaction efficiency and scalability . Additionally, the use of environmentally benign reagents and solvents is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of N3-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets . Additionally, the pyrazole moiety may play a crucial role in the compound’s biological activity by interacting with key amino acid residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-Cyclopentyl-4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl ring and the difluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H22F2N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-1-(difluoromethyl)-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H22F2N6O2/c1-3-24-9-13(14(23-24)16(27)20-11-6-4-5-7-11)21-15(26)12-8-10(2)25(22-12)17(18)19/h8-9,11,17H,3-7H2,1-2H3,(H,20,27)(H,21,26)

InChI Key

XBXUYTZLDQMVNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=NN(C(=C3)C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.